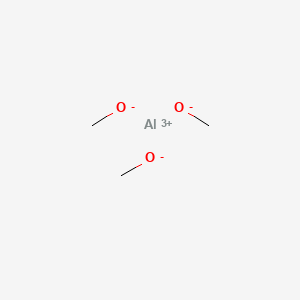

Aluminium methanolate

Description

Properties

CAS No. |

865-31-6 |

|---|---|

Molecular Formula |

C3H9AlO3 |

Molecular Weight |

120.08 g/mol |

IUPAC Name |

aluminum;methanolate |

InChI |

InChI=1S/3CH3O.Al/c3*1-2;/h3*1H3;/q3*-1;+3 |

InChI Key |

UAEJRRZPRZCUBE-UHFFFAOYSA-N |

Canonical SMILES |

C[O-].C[O-].C[O-].[Al+3] |

Origin of Product |

United States |

Synthetic Methodologies for Aluminium Methanolate Compounds

Direct Synthetic Routes for Aluminium Methanolates

The most straightforward methods for producing aluminium methanolate involve the direct interaction of aluminium metal with methanol (B129727) or the chemical transformation of other esters.

The direct reaction between aluminium metal and anhydrous methanol is a fundamental route to this compound. This reaction, however, can be slow due to the passivating layer of aluminium oxide that naturally forms on the metal's surface. To facilitate the reaction, catalysts are often employed.

The aluminium methoxide (B1231860) produced is soluble in methanol, which helps to continuously expose a fresh metal surface for reaction. sciencemadness.org To accelerate this process, which can otherwise be inefficient, catalytic systems are used. One approach involves the use of anhydrous aluminium chloride (AlCl₃) as a catalyst. In a typical procedure, a small amount of AlCl₃ is dissolved in a larger volume of alcohol, followed by the addition of aluminium metal in the form of flakes or chips. The mixture is then heated to reflux to complete the synthesis. google.com This catalytic method avoids the use of more toxic or less efficient catalysts like mercury salts or iodine. google.com

Transesterification, or alcoholysis, is a versatile and widely used method for synthesizing this compound from other aluminium alkoxides, such as aluminium ethoxide or isopropoxide. This process involves the exchange of an alkoxy group of an ester with the alkoxy group of an alcohol. wikipedia.org The reaction is an equilibrium process and is often driven to completion by using a large excess of the reactant alcohol (methanol in this case) or by removing the alcohol byproduct (e.g., ethanol) by distillation. wikipedia.org

The mechanism can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

Base-catalyzed mechanism : A base removes a proton from methanol, making it a more potent nucleophile (CH₃O⁻). This methoxide ion then attacks the electrophilic aluminium center of another aluminium alkoxide, leading to a tetrahedral intermediate. The subsequent elimination of the original alkoxide group (e.g., ethoxide) yields this compound. wikipedia.orgmasterorganicchemistry.com

Acid-catalyzed mechanism : A strong acid protonates a carbonyl group (in the context of organic esters) or activates the metal alkoxide bond, making the aluminium atom more electrophilic and susceptible to nucleophilic attack by methanol. wikipedia.orgmasterorganicchemistry.com

This approach is particularly useful in modified forms for creating more complex structures. For instance, a base-catalyzed transesterification mechanism can be adapted to synthesize mixed-ligand species where an incoming alcohol or diol displaces existing alkoxide groups on an aluminium precursor. nih.gov

Synthesis of Ligand-Supported and Substituted this compound Complexes

To control the structure, stability, and reactivity of this compound species, ancillary ligands are often incorporated. These ligands are organic molecules that bind to the aluminium center, influencing its coordination environment and enabling the formation of multinuclear complexes.

Multinuclear aluminium complexes containing methanolate ligands can be prepared through self-assembly processes, often under solvothermal conditions. A notable example is the synthesis of a tetranuclear sodium aluminoalcoholate complex, Na₃[Al₄(OCH₃)₃(OCH₂CH₂O)₆]. nih.gov This compound was synthesized via a modified transesterification reaction involving aluminium ethoxide, ethylene (B1197577) glycol, and sodium methoxide in a methanol solvent. nih.gov

In the structure of this complex, three of the four aluminium ions are five-coordinate, each bound to two bidentate ethylene glycolate (B3277807) ligands and one monodentate methanolate ligand. The fourth aluminium ion is six-coordinate, linking the other three units together. nih.gov The formation of such multinuclear species can enhance stability against hydrolysis and alcoholysis. nih.gov Alternative strategies for creating multinuclear heterobimetallic complexes involving aluminium include alkane elimination reactions between transition metal hydrides and alkyl aluminium reagents. researchgate.net

Ancillary ligands play a crucial role in modern coordination chemistry, allowing for the synthesis of well-defined aluminium complexes with tailored properties. These ligands are typically monoanionic or dianionic and feature donor atoms like nitrogen and oxygen that bind strongly to the aluminium center. By occupying some of the aluminium's coordination sites, these ligands can direct the geometry and reactivity of the resulting complex.

The synthesis of these complexes often involves the reaction of a ligand precursor (pro-ligand) with an aluminium alkyl reagent, such as trimethylaluminium (AlMe₃) or triethylaluminium (AlEt₃). For instance, piperazine-based N,N-chelating ligands can be reacted with aluminium alkyls to form monometallic or bimetallic complexes. researchgate.net Subsequent reaction of a resulting aluminium chloride complex with a potassium alkoxide, such as potassium methoxide (KOMe), can yield the desired aluminium methoxide complex. researchgate.net

The electronic and steric properties of the ancillary ligands significantly influence the characteristics of the final complex. rsc.org Electron-withdrawing groups on the ligand can increase the electrophilicity and catalytic activity of the aluminium center. rsc.org Conversely, bulky ligands can provide steric protection, enhancing the stability of the complex and influencing its stereoselectivity in polymerization reactions. rsc.org

| Ancillary Ligand Type | Example Precursors | Resulting Aluminium Complex Type | Typical Synthetic Route |

|---|---|---|---|

| Indolyl-phenolate | IndHPhROH, AlMe₂Cl | Aluminium indolyl-phenolate complexes | Reaction of ligand precursor with an aluminium alkyl-halide. nih.gov |

| Benzamidinate | Benzamidine proligands, AlR₃ | Amidinate aluminium alkyl complexes | Reaction of pro-ligand with a trialkylaluminium reagent. rsc.org |

| Piperazine-based | 1,4-bis(2-hydroxy-3,5-di-tert-butyl)piperazine, AlEt₂Cl, KOMe | Monometallic aluminium methoxide complex | Treatment of ligand with AlEt₂Cl followed by salt metathesis with potassium methoxide. researchgate.net |

| Imino-phosphanamide | [NHIRP(Ph)NDipp]⁻, AlMe₃ | Imino-phosphanamide aluminium dimethyl complexes | Reaction of ligand with trimethylaluminium. nih.gov |

Solvothermal and Solution-Based Approaches for this compound Derivates

Solvothermal synthesis is a solution-based method carried out in a closed vessel (autoclave) where a solvent is heated above its boiling point, leading to elevated pressure. researchgate.netsci-hub.box This technique is particularly advantageous for preparing crystalline materials, including complex metal alkoxides, that may be inaccessible under standard conditions. nih.gov It allows for the synthesis of both thermodynamically stable and metastable phases by controlling parameters such as temperature, pressure, solvent type, and reaction time. researchgate.netdigitellinc.com

This method has been successfully applied to the synthesis of this compound derivatives. For example, the layered, multinuclear sodium aluminoalcoholate complex Na₃[Al₄(OCH₃)₃(OCH₂CH₂O)₆] was prepared using a solvothermal approach. nih.gov The synthesis involved heating the precursors in a sealed autoclave at 181 °C for five days. nih.gov The use of methanol as the solvent under these conditions was crucial for the formation of the final product, which incorporates methanolate ligands. nih.gov Solvothermal methods offer a versatile platform for creating novel inorganic-organic hybrid materials with controlled structures and properties. nih.govsci-hub.box

| Product | Precursors | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Na₃[Al₄(OCH₃)₃(OCH₂CH₂O)₆] | Al(OC₂H₅)₃, Ethylene Glycol, NaOCH₃ | Anhydrous Methanol | 181 °C for 5 days | nih.gov |

| Bimetallic Nanoalloys | Metal acetylacetonates | Toluene, Acetone | 200 °C for 4-24 hours | sci-hub.box |

Generation of this compound Species as Intermediates in Organic Reactions

This compound and other aluminium alkoxides are pivotal intermediates in a variety of organic reactions, often forming in situ and playing a crucial catalytic role. Their function typically involves acting as a Lewis acid and a carrier for the transfer of hydride ions or alkoxide groups. The transient nature of these intermediates makes their isolation challenging, but their involvement is well-established through mechanistic studies of several name reactions in organic chemistry.

One of the classic examples where aluminium alkoxides act as intermediates is the Meerwein-Ponndorf-Verley (MPV) reduction. wikipedia.orgalfa-chemistry.com This reaction involves the reduction of aldehydes and ketones to their corresponding alcohols, utilizing a sacrificial alcohol in the presence of an aluminium alkoxide catalyst, most commonly aluminium isopropoxide. wikipedia.orgalfa-chemistry.com The mechanism is believed to proceed through a six-membered ring transition state. wikipedia.orgalfa-chemistry.com The aluminium alkoxide coordinates to the carbonyl oxygen of the substrate. This is followed by the transfer of a hydride from the alkoxide ligand to the carbonyl carbon, effecting the reduction. Although aluminium isopropoxide is frequently used, other aluminium alkoxides, including this compound, can participate in this catalytic cycle. The reaction is reversible, and its opposite is known as the Oppenauer oxidation. thermofisher.com

The Oppenauer oxidation is a gentle method for the selective oxidation of secondary alcohols to ketones. thermofisher.commychemblog.com The reaction is essentially the reverse of the MPV reduction and employs an aluminium alkoxide catalyst, such as aluminium isopropoxide or aluminium tert-butoxide, in the presence of a carbonyl compound (e.g., acetone) that acts as a hydride acceptor. mychemblog.comwikipedia.org The mechanism involves the formation of an aluminium alkoxide intermediate from the substrate alcohol. wikipedia.org This intermediate then participates in a six-membered transition state with the hydride acceptor, leading to the oxidation of the alcohol and the reduction of the acceptor. mychemblog.com

The Tishchenko reaction is another significant process where aluminium alkoxides, including this compound, function as catalysts. organic-chemistry.orgorganicreactions.org This reaction involves the disproportionation of an aldehyde, which lacks an α-hydrogen, to form an ester. organic-chemistry.org The catalyst, an aluminium alkoxide, coordinates with an aldehyde molecule. A second aldehyde molecule then adds to this complex, forming a hemiacetal intermediate. organic-chemistry.org A subsequent intramolecular hydride shift results in the formation of the ester product. organic-chemistry.org The choice of the aluminium alkoxide can influence the reaction rate and yield.

Furthermore, this compound can serve as a catalyst in transesterification reactions. google.comnih.gov Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com In this context, the this compound can act as a Lewis acid catalyst, activating the carbonyl group of the ester towards nucleophilic attack by the alcohol. This process is of significant industrial importance, for instance, in the production of biodiesel. google.com

The following tables provide representative data for reactions where aluminium alkoxides serve as intermediates. While specific data for this compound is not always available in literature, the provided data for other aluminium alkoxides illustrates the general conditions and outcomes of these transformations.

| Substrate | Aluminium Alkoxide Catalyst | Sacrificial Alcohol | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexanone | Aluminium isopropoxide | Isopropanol | Cyclohexanol | 85 | wikipedia.org |

| Benzaldehyde | Aluminium ethoxide | Ethanol (B145695) | Benzyl alcohol | 75 | wikipedia.org |

| Acetophenone | Aluminium isopropoxide | Isopropanol | 1-Phenylethanol | 90 | alfa-chemistry.com |

| Substrate | Aluminium Alkoxide Catalyst | Hydride Acceptor | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexanol | Aluminium isopropoxide | Acetone | Cyclohexanone | 88 | wikipedia.org |

| Cholesterol | Aluminium isopropoxide | Acetone | Cholestenone | 86-91 | wikipedia.org |

| Carveol | Modified Aluminium Catalyst | pivalaldehyde | Carvone | 94 | organic-chemistry.org |

| Substrate | Aluminium Alkoxide Catalyst | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Aluminium ethoxide | None | Benzyl benzoate | 97 | aalto.fi |

| Furfural | Aluminium ethoxide | None | Furfuryl furoate | 90 | aalto.fi |

| Acetaldehyde | Aluminium ethoxide | None | Ethyl acetate | High | organicreactions.org |

| Ester Substrate | Alcohol | Catalyst | Product | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Triglycerides (from vegetable oil) | Methanol | Sodium methoxide* | Fatty acid methyl esters (Biodiesel) | >98 | google.com |

| Ethyl acetate | Methanol | Acid or Base Catalyst | Methyl acetate | Equilibrium driven | masterorganicchemistry.com |

| Dimethyl carbonate | Phenol | Various metal oxides | Diphenyl carbonate | High | nih.gov |

*Note: While metal alkoxides like sodium methoxide are common, aluminium alkoxides can also catalyze this reaction, often as heterogeneous catalysts.

Structural Elucidation and Spectroscopic Characterization of Aluminium Methanolate

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopy is a cornerstone in the study of aluminium methanolate, offering non-destructive analysis of its molecular framework and dynamics. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information on the atomic-level environment and vibrational characteristics of the molecule.

NMR spectroscopy is a powerful tool for investigating the coordination environment of the aluminum atom and the structure of the methoxide (B1231860) ligands. Both solution and solid-state NMR techniques, including ¹H, ¹³C, and ²⁷Al NMR, are employed for comprehensive characterization.

²⁷Al NMR Spectroscopy: The ²⁷Al nucleus is a sensitive probe of the local environment around the aluminum atom. huji.ac.il Being a quadrupolar nucleus (spin I = 5/2), the chemical shift and line width of the ²⁷Al NMR signal are highly dependent on the coordination number and symmetry of the aluminum center. huji.ac.ilmdpi.com This allows for the differentiation of aluminum in various coordination states. In aluminum alkoxides, aluminum can exist in tetrahedral, pentacoordinate, and octahedral environments, often in equilibrium or as part of complex oligomeric structures. nih.gov High-resolution solid-state techniques such as Magic-Angle Spinning (MAS) and Multiple Quantum MAS (MQ-MAS) are particularly effective in resolving signals from aluminum atoms in these different environments. nih.gov

| Coordination Number | Typical ²⁷Al Chemical Shift Range (ppm) |

| 4 (Tetrahedral) | 50 to 80 |

| 5 (Pentacoordinate) | 30 to 40 |

| 6 (Octahedral) | -10 to 15 |

This table presents typical chemical shift ranges for ²⁷Al NMR, which are indicative of the aluminum coordination environment. The reference compound is typically [Al(H₂O)₆]³⁺ at 0 ppm. mdpi.com

¹H and ¹³C NMR Spectroscopy: ¹H NMR spectroscopy is used to characterize the methoxy (B1213986) protons (-OCH₃), providing information about the number of distinct methoxide environments in the molecule. Similarly, ¹³C NMR helps in identifying the carbon atoms of the methoxide groups. In complex oligomeric structures, multiple signals may be observed, indicating the presence of both terminal and bridging alkoxide groups. nih.gov Advanced techniques like ¹³C{²⁷Al} TRAPDOR (Transfer of Population in Double Resonance) can be used to probe the proximity of carbon and aluminum atoms, helping to distinguish between these different types of alkoxide ligands. nih.gov

When methanol (B129727) is adsorbed on an aluminum oxide surface, distinct vibrational bands corresponding to the surface methoxide species can be observed. These include C-H stretching, C-O stretching, and CH₃ deformation (rocking) modes. The positions of these bands provide information about the nature of the bonding between the methoxide and the alumina (B75360) surface. For instance, studies have identified the formation of a surface methoxide after evacuation of weakly bound methanol at room temperature. gla.ac.uk

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H Stretching | ~2800 - 3000 |

| C-O Stretching | ~1070 - 1090 |

| CH₃ Rocking/Deformation | ~1460 |

| Al-O Stretching | ~950 |

This table shows typical IR absorption frequencies for key vibrational modes in surface-adsorbed aluminum methoxide species. gla.ac.ukmdpi.com

Upon heating, the surface methoxide can be further converted into a formate-like species, a transformation that can be monitored by the appearance of new characteristic IR bands. gla.ac.uk

X-ray Crystallography of this compound Complexes and Derivatives

X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms in the solid state. carleton.edu While the simple Al(OCH₃)₃ compound is prone to forming amorphous oligomeric structures, numerous crystalline complexes and derivatives of this compound have been characterized. These studies reveal precise bond lengths, bond angles, and the coordination geometry around the aluminum center. huji.ac.ilnih.gov

In many characterized complexes, the aluminum atom is not four-coordinate as a simple monomeric structure might suggest. Instead, it often achieves a higher coordination number, such as five (distorted trigonal bipyramidal) or six (octahedral), through the formation of bridging methoxide ligands or coordination with other donor molecules. huji.ac.il For example, a β-diketiminate-supported aluminum complex featuring a bridging methoxide ligand has been structurally characterized, showing distinct Al-O bond lengths for the bridging and terminal oxygen atoms. huji.ac.il

| Parameter | Example Value (Å or °) | Context |

| Al-O (bridging) Bond Length | 1.842(3) - 1.854(3) Å | In a dimeric complex with a μ-OMe bridge huji.ac.il |

| Al-O (terminal) Bond Length | 1.723(5) Å | In a dimeric complex with a terminal OMe group huji.ac.il |

| Al-N Bond Length | 1.867(2) - 1.871(2) Å | In a β-diketiminate ligand complex huji.ac.il |

| O-Al-O Bond Angle | 99.84(10)° | Angle between bridging and terminal methoxide ligands huji.ac.il |

This table provides representative crystallographic data from a β-diketiminate-supported aluminum methoxide complex, illustrating the precise geometric parameters that can be obtained. huji.ac.il

Mass Spectrometry for Molecular Identification and Complex Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For aluminum alkoxides, which often exist as oligomers, MS can help confirm the degree of association (e.g., as dimers or trimers) in the gas phase. carleton.edu

The molecular ion peak (M⁺) for monomeric aluminum methanolate, Al(OCH₃)₃, would correspond to a mass-to-charge ratio based on its molecular formula. However, due to its reactivity and tendency to oligomerize, spectra may show peaks corresponding to larger species. carleton.edu The fragmentation of the molecular ion would be expected to proceed through logical losses of neutral fragments or radicals.

Expected Fragmentation Pathways:

Loss of a methoxy radical: [M - •OCH₃]⁺

Loss of methanol: [M - CH₃OH]⁺

Loss of a methyl radical: [M - •CH₃]⁺

Cleavage of C-O or Al-O bonds leading to smaller charged fragments.

| Property | Value |

| Molecular Formula | C₃H₉AlO₃ |

| Exact Mass | 120.0367 Da |

| Monoisotopic Mass | 120.036708 Da |

This table lists the fundamental mass properties of monomeric aluminum methanolate.

Surface Science Approaches to Adsorbed Methoxide Species

The interaction of methanol with aluminum oxide surfaces is of significant interest in catalysis and materials science. Surface science techniques provide detailed information about the species formed upon adsorption. When methanol vapor is exposed to an alumina (Al₂O₃) surface, it can chemisorb to form surface methoxide (Al-OCH₃) species. gla.ac.uk

Infrared (IR) Spectroscopy , as discussed in section 3.1.2, is a primary tool for identifying adsorbed methoxides by their characteristic vibrational frequencies. gla.ac.uk

X-ray Photoelectron Spectroscopy (XPS) can also be employed to study the chemical state of the surface. XPS provides information on the elemental composition and the electronic state of the atoms on the surface. By analyzing the Al 2p and O 1s core level spectra before and after methanol adsorption, changes in the chemical environment of the surface aluminum and oxygen atoms can be detected, confirming the formation of a new chemical bond in the Al-OCH₃ species.

Temperature-Programmed Desorption (TPD) is another valuable technique. In a TPD experiment, the alumina surface with adsorbed methoxide is heated at a controlled rate, and a mass spectrometer detects the molecules that desorb into the gas phase. The temperature at which different species desorb provides information about their binding energy to the surface. For example, TPD can distinguish between weakly physisorbed methanol, which desorbs at low temperatures, and products from the decomposition of the more strongly bound chemisorbed methoxide, which desorb at higher temperatures.

These surface-sensitive techniques collectively provide a detailed picture of the formation, stability, and reactivity of methoxide species on alumina surfaces. gla.ac.uk

Mechanistic Insights and Reaction Pathways Involving Aluminium Methanolate

Computational Chemistry Approaches to Reaction Mechanisms

Modern computational methods allow for the detailed investigation of the potential energy surfaces of reactions involving aluminium methanolate, offering profound insights into the thermodynamics and kinetics of these processes.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the geometry and reaction pathways of aluminium alkoxides. rsc.org It offers a favorable balance between computational cost and accuracy, making it suitable for studying complex catalytic cycles. DFT calculations have been successfully applied to model aluminium alkoxide systems, such as [Al(OCH₃)₃]n clusters, to understand their Lewis acid-base interactions and catalytic activity.

Studies on the synthesis of aluminium fluoride (B91410) from aluminium alkoxide precursors have utilized DFT to simulate the reaction pathways, including transition state searches using methods like linear synchronous transit (LST) and quadratic synchronous transit (QST) to identify reaction intermediates. rsc.org DFT has also been instrumental in understanding the formation of alkoxide intermediates on aluminium-containing catalysts, such as H-ZSM-5 zeolites, where it was shown that the proton-transfer process to form a covalent alkoxide involves a carbenium-ion-like transition state. researchgate.net Furthermore, DFT has been used to investigate the mechanisms of polymerization reactions catalyzed by aluminium complexes, providing insights into chain initiation, propagation, and selectivity. mdpi.com In the context of molecule-metal surface reactions, DFT has been employed to study the interaction of molecules with aluminium surfaces, which is crucial for understanding processes like chemical vapor deposition (CVD). mdpi.comresearchgate.net

Detailed research findings from DFT studies on related systems provide valuable mechanistic information. For instance, in the oxidative carbonylation of methanol (B129727) to dimethyl carbonate (DMC) on Cu-doped zeolites, DFT calculations revealed that the reaction proceeds via the oxidation of methanol to a methoxide (B1231860) species, followed by the insertion of carbon monoxide. mdpi.com Similarly, DFT has been used to map out the reaction network for methanol steam reforming on alloy surfaces, highlighting the role of intermediates. rsc.org

| System/Process | DFT Functional/Method | Key Mechanistic Insight | Reference |

|---|---|---|---|

| Aluminium Alkoxide Fluorination | LDA, GGA, Hybrid Functionals | Elucidation of reaction pathways and intermediates via LST/QST methods. rsc.org | rsc.org |

| Propene Protonation on H-ZSM-5 | Not Specified | Formation of alkoxide intermediate proceeds through a carbenium-ion-like transition state. researchgate.net | researchgate.net |

| Aluminium CVD Precursors | Not Specified | Investigation of vapor phase and surface reaction pathways of dimethylaluminum hydride. researchgate.net | researchgate.net |

| Methanol Decomposition on Metal Surfaces | Not Specified | Revealed different decomposition paths on various metals, with CO being a major product. nih.gov | nih.gov |

For reactions in complex environments such as in solution or on catalyst surfaces, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful. researchgate.netbuffalo.edu These methods treat the chemically active region (e.g., the aluminium center and its immediate ligands) with high-accuracy ab initio quantum mechanics, while the surrounding environment (e.g., solvent molecules or the bulk of a catalyst support) is described using computationally less expensive molecular mechanics force fields. researchgate.netbuffalo.edu This approach allows for the inclusion of environmental effects, such as solvation and steric hindrance, which can be critical for accurate mechanistic understanding. buffalo.edu

Ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, provide high-accuracy thermochemistry for key species. youtube.com For instance, high-accuracy ab initio calculations have been used to determine the enthalpies of formation for various aluminium-containing molecules relevant to combustion, providing essential data for kinetic modeling. youtube.com

While direct QM/MM studies specifically on this compound are not abundant in the reviewed literature, the methodology has been extensively developed and applied to simulate reaction free energies and pathways for a wide range of chemical and enzymatic reactions. researchgate.netosti.gov The principles are directly applicable to studying reactions of this compound, for example, in modeling polymerization catalysis where the growing polymer chain and solvent environment can be treated with MM, while the catalytic site is handled by QM. osti.gov

Ab initio molecular dynamics (AIMD) allows for the simulation of atomic motion over time while calculating the forces from first principles, thereby enabling the exploration of reaction dynamics at finite temperatures. rsc.org AIMD has been used to identify atomistic pathways and electronic mechanisms in processes like the metal-organic chemical vapor deposition (MOCVD) of aluminium nitride on graphene, revealing complex precursor-surface interactions. rsc.org

Metadynamics is an enhanced sampling technique used in conjunction with molecular dynamics to explore complex free energy surfaces and overcome large energy barriers in a computationally efficient manner. researchgate.net This method has been applied to study the interaction of Al(III) with peptides, efficiently exploring diverse coordination modes that would be inaccessible with standard MD simulations. youtube.comresearchgate.net A highly relevant application is the study of ethanol (B145695) adsorption at the alumina (B75360)/water interface, where AIMD and metadynamics were used to investigate the reaction mechanism and free energies, explicitly including solvation effects. doi.orgnih.gov These simulations can unravel complex processes involving bond breaking/formation and solvent reorganization, which are central to the reactivity of this compound. doi.orgnih.gov The combination of AIMD and metadynamics is a powerful approach to elucidate structural dynamics in complex catalytic systems, such as the alloying-dealloying processes in nanoparticles used for CO₂ hydrogenation to methanol. chemrxiv.org

Elementary Steps and Intermediates in this compound Reactions

The reactions of this compound, like other aluminium alkoxides, are characterized by several key elementary steps, including the coordination of substrates, insertion or transfer of the methoxide group, and proton or hydride transfer events.

The insertion of a substrate into an aluminium-alkoxide bond is a fundamental step in many catalytic processes, particularly in polymerization. Aluminium alkoxide complexes are effective initiators for the ring-opening polymerization (ROP) of cyclic esters like rac-lactide. researchgate.net The generally accepted mechanism for ROP involves the coordination of the monomer's carbonyl group to the Lewis acidic aluminium center, followed by a nucleophilic attack from the alkoxide ligand onto the carbonyl carbon. This results in the insertion of the monomer into the Al-O bond and the propagation of the polymer chain.

DFT studies on related systems have provided detailed insights into insertion mechanisms. For example, in the synthesis of dimethyl carbonate, a key step involves the insertion of CO into a copper-methoxide bond to form a methyl carbonate species. mdpi.com Similarly, computational studies of olefin polymerization at various metal centers have extensively modeled the insertion of the C=C double bond into the metal-alkyl or metal-alkoxide bond, which is the primary chain growth step. mdpi.combuffalo.edu

| Reaction Type | Catalyst/Initiator | Description of Insertion Step | Reference |

|---|---|---|---|

| Ring-Opening Polymerization | Aluminium Alkoxide Complexes | Coordination of lactide carbonyl to Al, followed by nucleophilic attack of the alkoxide, inserting the monomer into the Al-O bond. researchgate.net | researchgate.net |

| Dimethyl Carbonate Synthesis | Cu-based catalysts | Insertion of CO into a Cu-methoxide species to form a methyl carbonate intermediate. mdpi.com | mdpi.com |

| Olefin Polymerization | Scandium precatalysts | Coordination of the olefin double bond to the metal center, followed by insertion into the metal-polymer chain bond. mdpi.com | mdpi.com |

Proton and hydride transfer are crucial elementary steps in reactions involving this compound and related compounds. A classic example is the Meerwein-Ponndorf-Verley (MPV) reduction, where aluminium alkoxides, such as aluminium isopropoxide, catalyze the reduction of ketones and aldehydes. sciencedaily.com The commonly accepted mechanism involves the coordination of the carbonyl substrate to the aluminium center, followed by the transfer of a hydride ion from the alkoxide ligand to the carbonyl carbon via a six-membered ring transition state. This direct hydride transfer is a pericyclic mechanism and is supported by both experimental and theoretical data.

Computational studies have provided deep insight into these transfer processes. DFT analysis of the catalytic H/D exchange of aluminium hydrides has shed light on the bonding and mechanism of this transformation. Furthermore, research into methanol dehydrogenation suggests that both proton and hydride transfer steps are critical and may proceed through methoxide intermediates. mdpi.com The role of solvent molecules like methanol as "proton shuttles" to facilitate these transfers has also been investigated computationally, showing that they can lower the activation barriers for H-H bond cleavage and formation. researchgate.net Recent studies combining spectroscopy and ab initio molecular dynamics have highlighted that proton vacancies, in the form of methoxide ions, are highly relevant for proton transfer processes in methanol.

Carbonylation of Methoxide Groups

The carbonylation of methoxide groups attached to aluminum, a reaction involving the insertion of carbon monoxide (CO) into an aluminum-methoxide bond, is a process of significant academic interest, although less commercially established than corresponding transition-metal-catalyzed carbonylations. The fundamental transformation can be represented by the reaction of aluminum methanolate with carbon monoxide to form an aluminum methoxycarbonyl species.

Several factors are known to influence the rate and efficiency of CO insertion reactions. The electrophilicity of the carbonyl carbon is a key factor; Lewis acids can accelerate the insertion by coordinating to the oxygen atom of the CO ligand, thereby making the carbon atom more susceptible to nucleophilic attack by the migrating methoxide group. libretexts.org While aluminum itself can act as a Lewis acid, external Lewis acids can also be employed to promote the reaction. umb.edu

Theoretical studies on CO migratory insertion reactions with group 10 metal-alkoxide bonds suggest that insertion into the metal-methoxide bond to form a methoxycarbonyl product is thermodynamically favored over insertion into a metal-methyl bond. acs.org This preference is attributed to the strength of the newly formed C-O bond in the methoxycarbonyl product. acs.org Although this study focuses on transition metals, the principles can be extrapolated to understand the potential reactivity of aluminum methanolate. The stereochemistry of such insertion reactions typically proceeds with retention of configuration at the migrating group. openochem.org

While the direct carbonylation of aluminum methanolate is not a widespread industrial process, the carbonylation of methanol to produce acetic acid is a major chemical manufacturing process. wikipedia.orgrsc.org These processes, such as the Monsanto and Cativa processes, are catalyzed by rhodium and iridium complexes, respectively, and involve the carbonylation of methyl iodide, which is formed from methanol. wikipedia.org Although not directly involving aluminum methanolate, these systems provide a well-understood framework for the catalytic carbonylation of C1 feedstocks.

Kinetic Studies of this compound-Mediated Reactions

The kinetics of reactions mediated by aluminum methanolate have been investigated in several contexts, particularly in polymerization and complexation reactions. These studies provide valuable insights into the reaction mechanisms and the factors that control the reaction rates.

In the realm of polymerization, aluminum alkoxides, including species closely related to aluminum methanolate, are known to be effective initiators for the ring-opening polymerization of cyclic esters, such as lactides. Kinetic studies of these polymerizations have revealed that they often exhibit characteristics of a "living" polymerization. This is characterized by a linear relationship between the number-average molecular weight of the polymer and the monomer-to-initiator molar ratio, as well as low polydispersity indices of the resulting polymers. Such behavior indicates that the initiation is fast and quantitative, and that the concentration of active propagating species remains constant throughout the polymerization process.

For the polymerization of L-lactide initiated by aluminum isopropoxide, a related aluminum alkoxide, it has been found that the polymerization is first-order in both the monomer and the initiator after an initial induction period. This suggests that the rate-determining step involves the reaction of a monomer molecule with the active propagating species. The proposed mechanism involves the insertion of the lactide monomer into the aluminum-alkoxide bond, with cleavage of the acyl-oxygen bond of the lactide.

Kinetic investigations into the reactions of aluminum(III) ions with organic ligands, such as gallic acid and its methyl ester, have also been conducted. These studies show that the formation of complexes between Al(III) and these ligands proceeds via a mechanism where the reactive aluminum species is predominantly the hydrolyzed form, [Al(H₂O)₅OH]²⁺. nih.gov The rate constants for the reaction of this species with gallic acid and gallic acid methyl ester at 25°C have been determined to be 1145 M⁻¹s⁻¹ and 1330 M⁻¹s⁻¹, respectively. nih.gov These kinetic data are crucial for understanding the bioavailability and transport of aluminum in biological and environmental systems.

Furthermore, the binding kinetics of Al(III) ions with natural organic matter (NOM) have been studied using differential absorbance spectroscopy. This research revealed that the binding process can be modeled by assuming the presence of three kinetically distinct binding sites on the NOM molecules. nih.gov The rates of these binding reactions are pH-dependent and are essential for modeling the fate of aluminum in aquatic environments. nih.gov

The table below summarizes key kinetic parameters from studies of reactions involving aluminum species, providing a comparative overview of their reactivity in different chemical transformations.

| Reaction Type | Aluminum Species | Reactant(s) | Rate Constant (k) | Reaction Order | Reference(s) |

| Complex Formation | [Al(H₂O)₅OH]²⁺ | Gallic Acid | 1145 M⁻¹s⁻¹ | Second | nih.gov |

| Complex Formation | [Al(H₂O)₅OH]²⁺ | Gallic Acid Methyl Ester | 1330 M⁻¹s⁻¹ | Second | nih.gov |

| Complex Formation | [Al(H₂O)₅OH]²⁺ | Adrenaline | 316 M⁻¹s⁻¹ | Second | nih.gov |

Catalytic Applications of Aluminium Methanolate

Aluminium Methanolate in Polymerization Catalysis

This compound and its derivatives are pivotal catalysts in the synthesis of a variety of polymers. They are particularly effective in ring-opening polymerization (ROP) and polycondensation reactions, offering control over polymer properties such as molecular weight and stereochemistry.

Aluminium alkoxides, including this compound, are efficient initiators for the ring-opening polymerization of cyclic esters like ε-caprolactone (CL) and L-lactide (LA). The polymerization typically proceeds via a coordination-insertion mechanism. This process begins with the coordination of the monomer's carbonyl oxygen to the Lewis acidic aluminum center. Subsequently, the nucleophilic methoxide (B1231860) group attacks the carbonyl carbon of the monomer, leading to the cleavage of the acyl-oxygen bond in the cyclic ester and the opening of the ring. The newly formed alkoxide end-group can then propagate the polymerization by reacting with subsequent monomer units.

The catalytic activity of these aluminum complexes can be influenced by the steric and electronic effects of the ligands attached to the aluminum center. For instance, the use of aluminum complexes with Schiff base ligands has been shown to be effective in the ROP of ε-caprolactone. The catalytic activity of dinuclear aluminum complexes bearing hydrazine-bridging Schiff base ligands was found to be significantly higher than that of mononuclear aluminum complexes with salen or other Schiff base ligands, indicating a cooperative effect between the two metal centers. rsc.org

Research has shown that the nature of the aluminum complex can affect the rate of polymerization for different monomers. For example, in some systems, the rate of ε-caprolactone polymerization is higher than that of L-lactide. asianpubs.org Density functional theory (DFT) calculations have provided insights into these differences, suggesting that the rate-determining step can vary between monomers. For ε-caprolactone, the insertion of the alkoxide is often the slowest step, whereas for L-lactide, the C–O bond cleavage step can be rate-determining. rsc.org

Table 1: Comparison of Monomer Polymerization Characteristics with Aluminum Catalysts

| Monomer | Typical Polymerization Mechanism | Factors Influencing Rate | Observed Rate-Determining Step (Example) |

|---|---|---|---|

| ε-Caprolactone | Coordination-Insertion | Ligand structure (steric/electronic effects), Catalyst nuclearity | Alkoxide Insertion rsc.org |

| L-Lactide | Coordination-Insertion | Ligand structure, Catalyst chirality, Temperature | C-O Bond Cleavage rsc.org |

The initiation of polymerization by this compound systems can be tailored by the use of ancillary ligands, such as Schiff bases. Schiff base ligands, which are formed from the condensation of a primary amine and an aldehyde or ketone, can coordinate to the aluminum center and modify its reactivity. mdpi.com In these systems, the active initiator is typically an aluminum alkoxide species, which may be formed in situ by the reaction of an aluminum alkyl complex with an alcohol or may be directly used as the aluminum methoxide complex. mdpi.com

The polymerization proceeds through the coordination of the cyclic monomer to the aluminum center, followed by the nucleophilic attack of the methoxide group on the carbonyl carbon of the monomer. This "coordination-insertion" mechanism is a common pathway for the ROP of cyclic esters catalyzed by metal alkoxides. rsc.orgkocaeli.edu.tr The structure of the Schiff base ligand can significantly influence the catalytic activity. For instance, alkoxy-functionalized Schiff base ligands have been synthesized and their corresponding aluminum complexes have shown high activity for the ROP of ε-caprolactone. mdpi.com The position and number of electron-donating methoxy (B1213986) groups on the Schiff base ligand can affect the polymerization rate. mdpi.com

In the polymerization of chiral monomers like lactide, controlling the stereochemistry of the resulting polymer is crucial as it determines its physical properties. Aluminium-based catalysts, particularly those with well-defined ligand architectures, have demonstrated excellent capabilities for stereocontrol. researchgate.netacs.org The stereoselectivity of the polymerization can be influenced by the chiral nature of the catalyst. For instance, chiral Schiff's base/aluminum alkoxide initiators have been used for the stereoelective polymerization of racemic lactide, leading to polymers with high enantiomeric enrichment. acs.org

The mechanism of stereocontrol can be complex, often involving an "enantiomorphic site control" mechanism, where the chirality of the catalyst site dictates which enantiomer of the monomer is polymerized. acs.org In some cases, a polymer exchange mechanism, where the growing polymer chain can move between different metal centers, can also influence the final polymer microstructure. researchgate.net The use of racemic aluminum alkoxide catalysts with specific ligands has been shown to produce isotactic stereoblock polylactic acid. researchgate.net By carefully designing the ligand framework around the aluminum center, it is possible to produce polylactides with varying microstructures, such as isotactic, syndiotactic, or heterotactic, from racemic or meso-lactide. nih.govresearchgate.net This level of control is essential for tuning the properties of the resulting polymers for specific applications. nih.gov

Aluminium alkoxides, including this compound, are effective catalysts in the polycondensation stage of poly(ethylene terephthalate) (PET) synthesis. asianpubs.orgresearchgate.net PET is typically produced in a two-step process involving esterification followed by polycondensation. While sensitive to water and thus not suitable for the initial esterification step, aluminum alkoxides show high activity as polycondensation catalysts. asianpubs.orgresearchgate.net

In the polycondensation process, the aluminum catalyst facilitates the transesterification reaction between the hydroxyl and ester end groups of the oligomers, leading to an increase in the polymer chain length and the elimination of ethylene (B1197577) glycol. rsc.org Studies have shown that the actual catalytic species may be an ethylene glycol aluminum compound, formed in situ from the reaction of the aluminum alkoxide with ethylene glycol. researchgate.netresearchgate.net The catalytic activity of aluminum compounds in PET synthesis has been found to be comparable to that of traditional antimony-based catalysts, with the advantage of being less toxic. nih.govgoogle.com

Table 2: Role of Aluminum Catalysts in PET Synthesis

| Reaction Stage | Suitability of Aluminium Alkoxide | Reason | Proposed Active Species |

|---|---|---|---|

| Esterification | No asianpubs.orgresearchgate.net | Sensitivity to water asianpubs.orgresearchgate.net | N/A |

| Polycondensation | Yes asianpubs.orgresearchgate.net | High catalytic activity for transesterification asianpubs.orgresearchgate.net | Ethylene glycol aluminum researchgate.netresearchgate.net |

The catalytic activity of aluminum-based systems in polymerization can be significantly enhanced through the use of dinuclear or multinuclear complexes. rsc.org In these systems, the multiple aluminum centers can act cooperatively to facilitate the polymerization process. For example, in the ROP of ε-caprolactone, dinuclear aluminum complexes with hydrazine-bridging Schiff base ligands have shown much higher activity compared to their mononuclear counterparts. rsc.org

The proposed mechanism for this cooperative catalysis involves the two aluminum centers working in concert. One aluminum center can activate the monomer by coordinating to its carbonyl group, while an alkoxide group on the second aluminum center initiates the ring-opening. rsc.org The growing polymer chain can then alternate between the two metal centers, leading to a more efficient polymerization process. rsc.org The distance between the aluminum centers is a critical factor in achieving this cooperative effect. rsc.orgrsc.org DFT calculations have been used to investigate the mechanism and optimize the design of these dinuclear catalysts. rsc.org Similar cooperative effects have been explored in dinuclear aluminum complexes supported by amino- or imino-phenolate ligands for the polymerization of rac-lactide. nih.gov

This compound in Methanol (B129727) Conversion Processes

Aluminium-containing catalysts play a crucial role in various industrial processes involving the conversion of methanol to valuable chemicals. While pure this compound is not typically used directly in these high-temperature heterogeneous catalytic processes, aluminum oxides derived from it or other precursors are key components of the catalysts employed.

In the Methanol-to-Olefins (MTO) process, acidic zeolite catalysts, such as H-ZSM-5 and SAPO-34, are used to convert methanol into light olefins like ethylene and propylene. The acidic sites in these zeolites, which are associated with the framework aluminum atoms, are essential for the catalytic reaction. acs.orgdicp.ac.cncas.cn The distribution and strength of these acid sites can be tailored to optimize the selectivity towards the desired olefins. acs.org

Methanol-to-Hydrocarbons (MTH) and Methanol-to-Olefins (MTO) Catalysis

The conversion of methanol to hydrocarbons (MTH) and olefins (MTO) over acidic zeolite catalysts represents a critical technology for producing fuels and chemical feedstocks from non-petroleum sources. The catalytic cycle is initiated by the reaction of methanol with Brønsted acid sites (bridging Si-(OH)-Al groups) within the zeolite framework. This interaction leads to the formation of surface-bound methoxide species on the aluminum centers.

These framework-bound aluminum methoxide species are highly reactive intermediates. They can undergo further reactions to form the initial carbon-carbon bonds, which is the crucial step in the MTH and MTO processes. The precise mechanism of this initial C-C bond formation is a subject of ongoing research, but it is widely accepted that the aluminum methoxide species are the direct precursors.

The efficiency and selectivity of MTO catalysts, such as the silicoaluminophosphate SAPO-34, are strongly influenced by the properties of the aluminum sites and, consequently, the nature of the methoxide intermediates formed. oup.comoup.com Factors such as the distribution and strength of the acid sites, which are determined by the aluminum content and location within the zeolite framework, play a crucial role in the catalyst's performance and lifespan. oup.comoup.comucl.ac.ukresearchgate.net

Table 1: Influence of Aluminum Source on SAPO-34 Catalyst Performance in MTO Reactions

| Catalyst | Aluminum Source | Si/Al Ratio | Lifetime (min) | Light Olefin Selectivity (%) |

| S1 | Amorphous Aluminium Silicate | 0.08 | 180 | 84.5 |

| S2 | Amorphous Aluminium Silicate | 0.10 | 214 | 85.4 |

| S3 | Amorphous Aluminium Silicate | 0.12 | 195 | 83.7 |

| R1 | Conventional Al Source | 0.15 | 150 | 82.1 |

| Data compiled from studies on the synthesis of SAPO-34 catalysts for the MTO reaction. oup.com |

Role of Framework-Bound Methoxide Species in Zeolite Catalysis

The concept of framework-bound methoxide species extends beyond MTH and MTO to a broader understanding of zeolite catalysis. The aluminum atoms incorporated into the silica (B1680970) framework of zeolites create negatively charged sites that are balanced by protons, forming Brønsted acid sites. ucl.ac.uk These sites are the primary locations for the formation of methoxide species from methanol.

The reactivity of these framework-bound methoxides is a key determinant of the catalytic pathways in various methanol conversion reactions. The local environment of the aluminum site, including the pore structure of the zeolite and the proximity of other acid sites, influences the stability and subsequent reactions of the methoxide intermediate.

Computational studies have shown that the energy of formation and the reactivity of these methoxide species are highly dependent on their location within the zeolite framework. This highlights the importance of catalyst design in controlling the distribution of aluminum atoms to optimize catalytic performance.

Aromatic Methylation Reactions Involving Methoxide Intermediates

The methylation of aromatic compounds is a fundamental reaction in the chemical industry for the production of xylenes (B1142099) and other valuable alkylaromatics. In the context of zeolite catalysis, this transformation can proceed via the reaction of an aromatic molecule with a surface methoxide species.

The mechanism involves the initial formation of a framework-bound aluminum methoxide from methanol, as described previously. The aromatic compound then interacts with this methoxide intermediate, leading to the transfer of the methyl group to the aromatic ring. This process is facilitated by the acidic nature of the zeolite, which activates both the methanol and the aromatic substrate.

While various methylating agents can be used, the in-situ generation of methoxide species from methanol on aluminum-containing zeolites offers a direct and efficient route for aromatic methylation. The selectivity of the reaction, particularly the position of methylation on the aromatic ring (ortho, meta, or para), is influenced by the shape-selective properties of the zeolite catalyst.

Other Catalytic Transformations Utilizing this compound

Beyond its role as an intermediate in zeolite catalysis, aluminum methanolate and related aluminum alkoxides can function as catalysts in their own right for a variety of chemical transformations.

Isocyanate Trimerization Reactions

Aluminum alkoxides have demonstrated high activity as catalysts for the trimerization of isocyanates to form polyisocyanurates, which are important components in the production of polyurethane foams and other polymers. The catalytic cycle is proposed to involve the insertion of the isocyanate into the aluminum-oxygen bond of the aluminum alkoxide.

The mechanism proceeds through a series of insertion and cyclization steps, with the aluminum center acting as a Lewis acid to activate the isocyanate monomer. The nature of the ligands attached to the aluminum can be tuned to modulate the catalyst's activity and selectivity.

Activation of Small Molecules (e.g., CO2 Insertion)

The reaction of aluminum methoxide with carbon dioxide represents a fundamental step in the chemical fixation of CO2. This reaction involves the insertion of the CO2 molecule into the Al-OCH3 bond to form an aluminum methyl carbonate species.

This reactivity is of significant interest for the development of catalysts for the conversion of CO2 into valuable chemicals and fuels. While the direct catalytic application of aluminum methanolate for CO2 conversion is still an area of active research, the fundamental reactivity patterns provide a basis for the design of more complex and efficient catalytic systems. The insertion of CO2 into metal alkoxides is a key step in many catalytic cycles for the synthesis of organic carbonates and other value-added products from CO2. acs.org

Aluminium Methanolate As Precursors for Material Synthesis

Sol-Gel Chemistry and Aluminium Methanolate Precursors

The sol-gel process is a versatile wet-chemical technique used for fabricating materials with a high degree of homogeneity and purity at low temperatures. mdpi.com It involves the transition of a system from a liquid "sol" into a solid "gel" phase. youtube.comyoutube.com this compound is a common metal alkoxide precursor in this process. mdpi.comyoutube.com The synthesis generally involves hydrolysis and condensation reactions of the precursor in a solvent. mdpi.comwiley-vch.de

Synthesis of Mesoporous Alumina (B75360) and Mixed-Metal Oxides

This compound is instrumental in the sol-gel synthesis of mesoporous alumina, a material with a large surface area and uniform pore size, making it valuable as a catalyst and adsorbent. rsc.org The process typically involves the hydrolysis of the aluminum alkoxide precursor, which leads to the formation of a sol that subsequently gels. youtube.comyoutube.com The final mesoporous structure is often achieved by using a templating agent, which is later removed by calcination. nih.govresearchgate.net

Similarly, this compound can be used in the synthesis of mixed-metal oxides. researchgate.netscispace.com In this process, it is co-hydrolyzed with other metal alkoxides. This approach allows for the creation of highly homogeneous materials at the molecular level, which is challenging to achieve through traditional solid-state reaction methods. scispace.com The properties of the resulting mixed-metal oxide can be tailored by controlling the stoichiometry of the precursors.

Influence of Precursor Structure on Material Morphology and Porosity

The structure of the this compound precursor plays a significant role in determining the morphology and porosity of the synthesized materials. bibliotekanauki.plmdpi.com The reactivity of the metal alkoxide, including its hydrolysis and condensation rates, directly impacts the formation of the gel network. mdpi.com Factors such as the length and branching of the alkyl group in the alkoxide can influence these reaction rates and, consequently, the final pore structure and surface area of the material. mdpi.comscielo.org.mx

For instance, a more reactive precursor might lead to rapid, uncontrolled precipitation, resulting in a non-uniform material with a broad pore size distribution. Conversely, modifying the precursor, for example, by substituting some of the methoxy (B1213986) groups with other ligands, can control the hydrolysis and condensation rates, leading to more ordered and well-defined porous structures. researchgate.net The choice of solvent and the pH of the reaction medium also significantly affect the final morphology.

Ligand Exchange Reactions in Sol-Gel Processing

This controlled reactivity is crucial for achieving well-defined material structures. researchgate.net The ligand exchange process can be understood through a proton-assisted S(_N)1 reaction mechanism. researchgate.netutwente.nl The stability of the chelating ligand in the complex influences the hydrolysis and condensation pathways, thereby affecting the particle size and porosity of the final material. uni-saarland.de For example, more stable ligands lead to smaller particle sizes in the resulting sol. uni-saarland.de

Organometallic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) Precursors

This compound and related aluminum alkoxides are valuable precursors for thin film deposition techniques like MOCVD and ALD. azonano.comazonano.com These methods are used to create high-quality, uniform thin films for various applications, including in the semiconductor industry. azonano.comarxiv.org

In MOCVD, the precursor is vaporized and transported to a heated substrate, where it thermally decomposes to form a thin film. azonano.com ALD is a more controlled, self-limiting process where the substrate is exposed to sequential pulses of different precursors, allowing for atomic-level control over film thickness. azonano.comarxiv.org The volatility and thermal stability of the this compound precursor are critical for its successful application in these techniques. youtube.com Bimetallic alkoxide precursors containing aluminum have also been explored for depositing complex oxide films. rsc.org

Thermal Decomposition Studies of this compound Precursors to Functional Materials

The thermal decomposition of this compound is a key step in both sol-gel post-processing (calcination) and CVD/ALD techniques. azonano.comdtic.mil Understanding the decomposition pathway is essential for controlling the final properties of the material. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are often employed to study the decomposition process. metall-mater-eng.com

Emerging Research Avenues and Future Outlook

Development of Novel Aluminium Methanolate-Based Catalytic Systems

While aluminium alkoxides, in general, are recognized for their catalytic activity, particularly in ring-opening polymerizations, the specific development of novel catalytic systems based on this compound is an area ripe for exploration. Current research into aluminium-based catalysts often utilizes more sterically hindered alkoxides for processes like the polymerization of epoxides and cyclic esters. utexas.eduuninsubria.itrsc.orgsciopen.comacs.orgacs.orgacs.orgmdpi.com The smaller methoxy (B1213986) group of this compound could offer different steric and electronic effects, potentially leading to unique catalytic activities and selectivities.

Future research is anticipated to focus on designing and synthesizing well-defined mono- and bimetallic this compound complexes. These systems could be tailored for specific catalytic applications, including:

Ring-Opening Polymerization (ROP): While other aluminium alkoxides are commonly used, systems incorporating methanolate ligands could influence the stereoselectivity and molecular weight distribution of polymers like polylactide (PLA).

Epoxide Polymerization: Aluminium complexes are effective catalysts for the polymerization of epoxides to produce polyethers. utexas.edursc.org The development of methanolate-based systems could offer new avenues for controlling polymer properties.

Biodiesel Production: Alumina-supported catalysts are being investigated for biodiesel production through transesterification. acs.org The direct use or in-situ formation of this compound in these systems could enhance catalytic efficiency.

The exploration of mixed-ligand systems, where methanolate is combined with other organic moieties, could also lead to catalysts with tunable reactivity and stability.

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structure, bonding, and reactive intermediates of this compound is crucial for the rational design of new catalysts and materials. Advanced spectroscopic and computational methods are pivotal in this endeavor.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 27Al NMR is a powerful tool for probing the coordination environment of the aluminium center. nih.govhuji.ac.ilacs.orgmdpi.comresearchgate.net Studies on various aluminium alkoxides have distinguished between different coordination numbers and bridging versus terminal alkoxide groups. nih.gov Future work will likely involve detailed 27Al NMR studies on this compound to characterize its oligomeric structures in solution and in the solid state.

Vibrational Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy can provide valuable information about the Al-O bond vibrations and the coordination of the methanolate ligand. iiste.orgmdpi.comacs.org These techniques can be used to monitor the hydrolysis and condensation reactions of this compound during sol-gel processes and to identify surface species in catalytic reactions.

Computational Techniques:

Density Functional Theory (DFT): DFT calculations are increasingly being used to investigate the electronic structure, reaction mechanisms, and spectroscopic properties of aluminium compounds. researchgate.netrsc.orgnih.govresearchgate.netresearchgate.netresearchgate.net Computational studies can provide insights into the formation of aluminium-oxygen complexes, the stability of different polymorphs of alumina (B75360), and the energetics of catalytic cycles. researchgate.netresearchgate.net Future computational work will likely focus on modeling the reactivity of this compound, including its role in polymerization initiation and as a precursor to alumina.

These advanced techniques will be instrumental in building a comprehensive picture of the structure-property-activity relationships of this compound.

Rational Design of Materials with Tailored Properties via Methanolate Precursors

This compound is a promising precursor for the synthesis of advanced materials, particularly alumina (Al2O3) and mixed-metal oxides, through methods like the sol-gel process. sigmaaldrich.comresearchgate.netnweurope.eumdpi.comresearchgate.net The rational design of these materials involves controlling the synthesis conditions to tailor their properties, such as particle size, surface area, and porosity.

Sol-Gel Synthesis:

The sol-gel process using aluminium alkoxide precursors involves hydrolysis and condensation reactions to form a gel, which is then dried and calcined to produce the final ceramic material. sigmaaldrich.comnweurope.eumdpi.comresearchgate.netgoogle.com While aluminium isopropoxide and butoxide are commonly used, this compound offers a potentially more reactive precursor due to the smaller alkyl group, which could influence the kinetics of gelation and the properties of the resulting alumina. Research in this area is focused on controlling the reaction parameters to produce nanostructured aluminas with specific characteristics. ekb.egsemanticscholar.orgthepharmajournal.comconfer.cz

Synthesis of Mixed-Metal Oxides:

This compound can also be used as a precursor for the synthesis of mixed-metal oxides. ijnrd.orgrsc.orgadvancedenergymat.comacs.org By co-hydrolyzing this compound with other metal alkoxides, it is possible to achieve a high degree of homogeneity at the molecular level, leading to materials with enhanced properties for applications in catalysis, electronics, and ceramics.

The future of materials design using this compound precursors lies in achieving precise control over the material's structure at the nanoscale. This will enable the fabrication of materials with tailored functionalities for a wide range of advanced applications.

Q & A

Q. How should researchers document this compound’s hazards in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.